![molecular formula C9H14O4 B14317073 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid CAS No. 113824-77-4](/img/structure/B14317073.png)
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is an organic compound with a complex structure that includes both carboxylic acid and ester functional groups. It is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.
Polymerization: The double bond in the 2-methylacryloyl group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts.
Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).
Polymerization: Initiators like benzoyl peroxide or AIBN (azobisisobutyronitrile).
Major Products
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methylacrylic acid.
Polymerization: Polymers with repeating units derived from the 2-methylacryloyl group.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is used in several scientific research applications:
Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: In the development of advanced materials with specific mechanical and chemical properties.
Biomedical Applications: In drug delivery systems and as a component in biocompatible materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid in polymerization involves the initiation of free radicals that propagate the polymer chain. The ester and carboxylic acid groups can interact with various molecular targets, influencing the properties of the resulting polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylacrylic acid: Shares the 2-methylacryloyl group but lacks the ester and additional carboxylic acid groups.
2,2-Dimethylpropanoic acid: Lacks the 2-methylacryloyl group but shares the 2,2-dimethylpropanoic acid structure.
Uniqueness
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is unique due to its combination of ester and carboxylic acid functional groups, allowing it to participate in a wide range of chemical reactions and applications, particularly in polymer chemistry and materials science.
Propriétés
Numéro CAS |
113824-77-4 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-6(2)7(10)13-5-9(3,4)8(11)12/h1,5H2,2-4H3,(H,11,12) |
Clé InChI |
RJLRFKIUTAGTSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


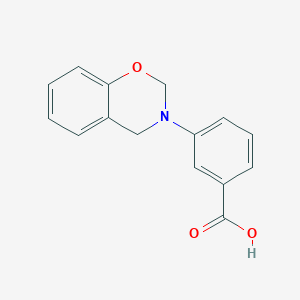
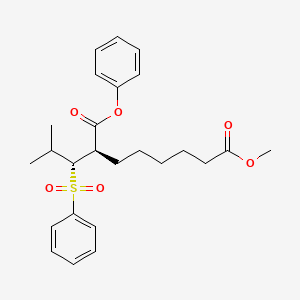

![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
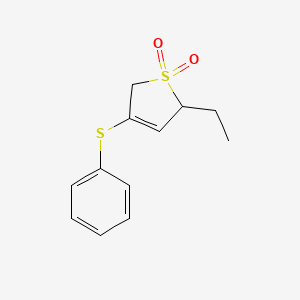

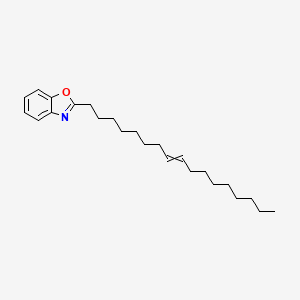

![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

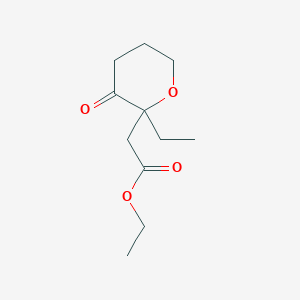
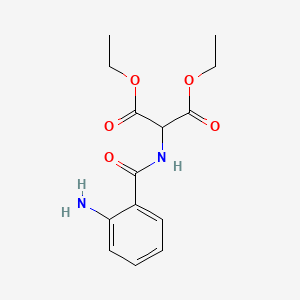
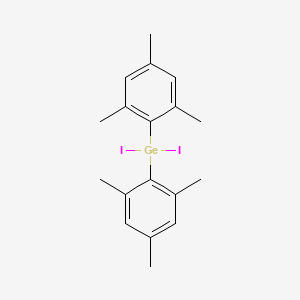
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
